4-amino-N-methylbutanamide

Description

Properties

IUPAC Name |

4-amino-N-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCBGPQWGGYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311168 | |

| Record name | 4-Amino-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23435-12-3 | |

| Record name | 4-Amino-N-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23435-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylbutanamide typically involves the reaction of a carboxylic acid with ammonia or an amine. One common method is the addition of ammonia (NH3) to a carboxylic acid, which forms an amide through a condensation reaction where water is eliminated . This reaction can be catalyzed by enzymes in biological systems or can be carried out under laboratory conditions with appropriate catalysts and reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce corresponding carboxylic acids or other oxidized derivatives, while reduction may yield amines or other reduced compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the expression of inflammatory cytokines by modulating mRNA expression levels . This suggests that it may interact with transcription factors or other regulatory proteins involved in the inflammatory response.

Comparison with Similar Compounds

Research Findings

Contrast with PARP Inhibitors

While 4-aminobenzamide derivatives inhibit PARP (IC₅₀ ~10 nM), this compound lacks direct enzyme inhibition but serves as a scaffold for antiparasitic agents. This highlights how subtle structural changes (e.g., benzamide vs. butanamide) drastically alter biological targets .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₅H₁₂N₂O | 116.16 | 173336-88-4 (HCl) |

| 4-Aminobenzamide | C₇H₈N₂O | 136.15 | Not available |

| 4-(N,N-Dimethylamino)butanoic Acid | C₆H₁₃NO₂ | 131.17 | Not available |

| Succinimide | C₄H₅NO₂ | 99.09 | 123-56-8 |

Biological Activity

4-Amino-N-methylbutanamide, also known as N-methyl-4-aminobutanamide, is an organic compound characterized by its amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with enzymes and proteins that may influence various biochemical pathways.

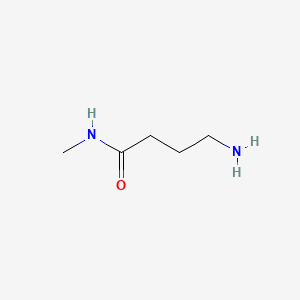

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a methyl group attached to the nitrogen atom and an amino group at the fourth carbon position, contributing to its polar nature and ability to interact with biomolecules.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity through non-covalent interactions such as hydrogen bonding. This interaction can affect protein synthesis and cellular signaling pathways, potentially modulating various biochemical reactions.

Table 1: Potential Enzyme Targets for this compound

| Enzyme Type | Potential Interaction | Reference |

|---|---|---|

| Hydrolytic Enzymes | Binding to active sites | |

| Protein Kinases | Modulation of phosphorylation pathways | |

| Inflammatory Cytokines | Regulation of IL-1β and IL-6 expression |

Anticonvulsant Properties

Derivatives of similar compounds have demonstrated anticonvulsant properties. Studies suggest that this compound could share similar mechanisms, potentially influencing neurotransmitter systems involved in seizure activity.

Anti-inflammatory Effects

Preliminary research has shown that this compound may modulate inflammatory responses by affecting cytokine expression. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Neuropharmacology

Research into compounds with similar amide structures has indicated possible neuroprotective effects. These studies highlight the importance of further exploring the neuropharmacological potential of this compound, particularly regarding its influence on neurotransmitter dynamics and neuroinflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, as a small molecule, it is anticipated to exhibit favorable absorption and distribution characteristics. Its metabolic pathways would likely involve enzymatic conversion facilitated by liver enzymes, although specific studies are needed to elucidate these processes fully.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-methylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodology:

- Route 1: React 4-aminobutanoic acid with methylamine in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions .

- Route 2: Catalyze the reaction using acid chlorides (e.g., thionyl chloride) to generate the intermediate acyl chloride, followed by nucleophilic substitution with methylamine .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the methylamide group (–N–CH) and amine (–NH) protons. Compare chemical shifts with related compounds (e.g., 4-aminobutanoate derivatives) .

- LC-MS: Validate molecular weight (CHNO, theoretical MW: 116.16 g/mol) and detect impurities via high-resolution mass spectrometry .

Q. What solvents are suitable for solubility testing of this compound in preclinical studies?

- Protocol:

- Test solubility in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis spectrophotometry.

- Note: Amides with similar structures (e.g., N-(4-ethoxyphenyl)butanamide) show moderate solubility in DMSO and methanol but limited solubility in water .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?

- Strategies:

- Use protecting groups (e.g., Boc for amines) to direct reactivity toward the amide bond formation .

- Employ computational tools (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .

- Validate selectivity via -NMR integration of product ratios in competing reactions .

Q. What experimental approaches are recommended to study the stability of this compound under varying pH and temperature conditions?

- Stability Protocol:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. How can molecular docking studies be applied to predict the biological activity of this compound?

- Workflow:

- Target Selection: Focus on enzymes with amide-binding pockets (e.g., proteases or hydrolases) based on structural analogs (e.g., sulfonamide derivatives) .

- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Validate with in vitro assays (e.g., IC measurements) .

Q. What strategies can resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

- Troubleshooting:

- Dynamic Effects: Investigate restricted rotation of the amide bond using variable-temperature NMR to explain anomalous splitting .

- Impurity Analysis: Compare experimental spectra with databases (e.g., NIST Chemistry WebBook) to identify contaminant peaks .

Methodological Considerations for Data Interpretation

- Synthetic Yield Discrepancies: Differences in yields between studies may arise from solvent purity, catalyst aging, or moisture exposure. Always report reaction conditions in detail .

- Biological Activity Variability: Use standardized assays (e.g., microdilution for antimicrobial studies) and include positive controls (e.g., known amide-based inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.